molecular formula C16H21N3O2 B7514820 1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one

1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one

Cat. No. B7514820
M. Wt: 287.36 g/mol
InChI Key: ZNHFDPBODHMJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one is a chemical compound that belongs to the class of benzimidazolone derivatives. It has shown potential in various scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells and bacteria. Additionally, it has been shown to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one in lab experiments is its unique chemical structure and mechanism of action. It has shown potential in various scientific research applications and can be used to study a wide range of cellular processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, it can be studied for its potential as a drug delivery system due to its unique chemical structure. Further research can also be conducted to optimize its synthesis method and improve its yield and purity.

Synthesis Methods

The synthesis of 1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one involves the condensation of 2-(2-oxo-2-piperidin-1-ylethyl)benzoic acid with ethyl carbamate in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to obtain the final product. This synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

1-ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-18-13-8-4-5-9-14(13)19(16(18)21)12-15(20)17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHFDPBODHMJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one

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